Dimethyl 2-(pentanoylamino)terephthalate
Description
Dimethyl 2-(pentanoylamino)terephthalate is an aromatic ester derivative featuring a terephthalate backbone substituted with a pentanoylamino group at the 2-position and methyl ester groups at the 1- and 4-positions. Its molecular formula is C₁₅H₁₉NO₅, with a molecular weight of 293.32 g/mol. The pentanoylamino substituent introduces both hydrophobic and hydrogen-bonding capabilities, distinguishing it from conventional terephthalate esters.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
dimethyl 2-(pentanoylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-4-5-6-13(17)16-12-9-10(14(18)20-2)7-8-11(12)15(19)21-3/h7-9H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
GPZDSLZWLTZJEW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dimethyl Terephthalate (DMT)
DMT (C₁₀H₁₀O₄, MW: 194.18 g/mol) is a foundational compound in polyester production. It lacks substituents on the benzene ring, contributing to high symmetry and crystallinity. Key properties include:
DMT reacts with diols (e.g., ethylene glycol) to form polyesters like polyethylene terephthalate (PET). Its commercial significance lies in textiles and packaging . In contrast, the pentanoylamino group in Dimethyl 2-(pentanoylamino)terephthalate disrupts symmetry, likely reducing melting temperature and altering solubility, making it suitable for niche polymers requiring flexibility or functional sites for further modification.
Dimethyl 2-(Phenylsulfonamido)terephthalate
This analog (CAS 321531-64-0, MW: ~377.38 g/mol) replaces the pentanoylamino group with a phenylsulfonamido moiety. Key differences:
- Solubility : Lower water solubility due to the hydrophobic phenyl group but improved solubility in polar aprotic solvents (e.g., DMF).
- Applications : Likely used in high-performance polymers, such as sulfonated ion-exchange membranes or heat-resistant materials .
Compared to the pentanoylamino derivative, the sulfonamido group offers greater acidity (pKa ~10 vs. ~15 for amides), enabling ionic interactions in advanced materials.
Poly(tetramethylene terephthalate) (PBT)
Derived from DMT and 1,4-butanediol, PBT (CAS 24968-12-5) is a semi-crystalline thermoplastic. PBT exhibits:
- Melting Point : ~225°C
- Applications : Automotive parts and electrical components due to mechanical strength and moldability .
The pentanoylamino derivative could serve as a comonomer in PBT-like polymers, introducing amide linkages to enhance toughness or biodegradability.
Comparative Physicochemical Properties
Research Findings on Functional Performance
- Thermal Stability: Sulfonamido analogs exhibit higher decomposition temperatures (~300°C) than amides (~250°C), suggesting the pentanoylamino derivative may prioritize flexibility over heat resistance .
- Biodegradability: Aliphatic chains (e.g., pentanoyl) may enhance enzymatic degradation compared to purely aromatic systems, aligning with green chemistry trends .
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